molecular formula C12H12BrI B15335022 5-Bromo-2-iodo-1,3-di(1-propen-2-yl)benzene

5-Bromo-2-iodo-1,3-di(1-propen-2-yl)benzene

Cat. No.: B15335022
M. Wt: 363.03 g/mol
InChI Key: KOKCDZNZASVSEB-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-1,3-di(1-propen-2-yl)benzene is a halogenated aromatic compound characterized by the presence of bromine and iodine atoms on a benzene ring, along with two propenyl groups at the 1 and 3 positions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Alkylation: The compound can be synthesized through a multi-step process involving the halogenation of benzene to introduce bromine and iodine atoms, followed by the alkylation to attach the propenyl groups.

  • Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling can be employed to form the carbon-carbon bonds necessary for the propenyl groups.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is typically produced in batches using large reactors to ensure consistent quality and yield.

  • Purification: The final product is purified through recrystallization or chromatographic techniques to remove impurities and by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the halogenated groups to hydrogen atoms, leading to the formation of less reactive derivatives.

  • Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Typical reagents include strong acids like sulfuric acid (H2SO4) and Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Hydrogenated derivatives with reduced halogen content.

  • Substitution Products: A variety of substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand the behavior of halogenated compounds in biological systems. Medicine: Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 5-Bromo-2-iodo-1,3-di(1-propen-2-yl)benzene exerts its effects depends on the specific context. In biological systems, it may interact with enzymes or receptors, leading to various biochemical pathways. The molecular targets and pathways involved are often studied using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Comparison with Similar Compounds

  • 5-Bromo-2-iodo-1,3-dimethoxybenzene: Similar halogenated benzene derivative but with methoxy groups instead of propenyl groups.

  • 2-Bromo-1,3-di(propen-2-yl)benzene: Similar structure but lacks the iodine atom.

This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Its unique structure and properties continue to inspire research and innovation across multiple disciplines.

Properties

Molecular Formula

C12H12BrI

Molecular Weight

363.03 g/mol

IUPAC Name

5-bromo-2-iodo-1,3-bis(prop-1-en-2-yl)benzene

InChI

InChI=1S/C12H12BrI/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-6H,1,3H2,2,4H3

InChI Key

KOKCDZNZASVSEB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC(=CC(=C1I)C(=C)C)Br

Origin of Product

United States

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